Cas no 3179-09-7 (3-Methoxy-β-nitrostyrene)

3-Methoxy-β-nitrostyrene 化学的及び物理的性質
名前と識別子
-
- 1-Methoxy-3-(2-nitrovinyl)benzene
- trans-3-Methoxy-beta-nitrostyrene
- 3-Methoxy-beta-nitrostyrene
- 3-Methoxy-β-nitrostyrene
- 1-methoxy-3-[(E)-2-nitroethenyl]benzene
- J-018542
- Ethene,-1-(3-methoxyphenyl)-2-nitro-
- CHEMBL4747743
- CS-0173388
- A923889
- NSC-93425
- AE-848/00888055
- NSC93425
- (E)-1-methoxy-3-(2-nitrovinyl)benzene
- MFCD00024822
- NSC-783919
- 3-METHOXY-NITROSTYRENE
- 1-methoxy-3-(2-nitroethenyl)benzene
- m-Methoxy-.omega.-nitrostyrene
- BDBM50561069
- 3-Methoxy-b-nitrostyrene
- 1-Methoxy-3-[(E)-2-nitrovinyl]benzene
- AKOS003627706
- DTXSID00351822
- m-Methoxy-.beta.-nitrostyrene
- SCHEMBL278627
- trans-3-Methoxy- beta -nitrosytrene
- 3179-09-7
- NSC783919
- trans-3-Methoxy-beta-nitrosytrene
- Cyto9E7
- 1-(3-Methoxyphenyl)-2-nitroethene
- 3-Methoxy-.beta.-nitrostyrene
- AS-38187
- 55446-68-9
- Benzene, 1-methoxy-3-(2-nitroethenyl)-
- trans-3-Methoxy-beta-nitrosytrene, 97%
- Benzene, 1-methoxy-3-(2-nitroethenyl)-, (E)-
- IJBGIPFDIABTKB-AATRIKPKSA-N
- HMS562C06
- Cambridge id 5102116
- Anisole, m-(2-nitrovinyl)-
- A-nitrosytrene
- trans-3-Methoxy-
-
- MDL: MFCD00024822
- インチ: 1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3
- InChIKey: IJBGIPFDIABTKB-AATRIKPKSA-N
- ほほえんだ: COC1=CC=CC(=C1)C=C[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 179.05800
- どういたいしつりょう: 179.058243
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 52.4
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.189
- ゆうかいてん: 91-95 °C (lit.)
- ふってん: 304.6°C at 760 mmHg
- フラッシュポイント: 145°C
- 屈折率: 1.58
- PSA: 55.05000
- LogP: 2.46580
- ようかいせい: 未確定
3-Methoxy-β-nitrostyrene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
-
危険物標識:
- 危険レベル:IRRITANT, KEEP COLD
- ちょぞうじょうけん:低温を保つ。
- セキュリティ用語:S22;S24/25
3-Methoxy-β-nitrostyrene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-Methoxy-β-nitrostyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D748280-10g |
1-Methoxy-3-(2-nitrovinyl)benzene |
3179-09-7 | 97% | 10g |
$210 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03911-5g |
3-Methoxy-β-nitrostyrene |
3179-09-7 | 97% | 5g |
¥535.0 | 2024-07-18 | |
abcr | AB226776-5 g |
1-Methoxy-3-(2-nitrovinyl)benzene, 97%; . |
3179-09-7 | 97% | 5g |
€188.50 | 2023-06-22 | |
Apollo Scientific | OR28516-1g |
1-methoxy-3-(2-nitrovinyl)benzene |
3179-09-7 | 97% | 1g |
£50.00 | 2025-02-19 | |
TRC | M263230-25g |
3-Methoxy-β-nitrostyrene |
3179-09-7 | 25g |
$477.00 | 2023-05-18 | ||
TRC | M263230-5g |
3-Methoxy-β-nitrostyrene |
3179-09-7 | 5g |
$110.00 | 2023-05-18 | ||
TRC | M263230-50g |
3-Methoxy-β-nitrostyrene |
3179-09-7 | 50g |
$896.00 | 2023-05-18 | ||
Fluorochem | 068000-10g |
1-Methoxy-3-[(E)-2-nitrovinyl]benzene |
3179-09-7 | 97% | 10g |
£97.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 568686-5G |
3-Methoxy-β-nitrostyrene |
3179-09-7 | 97% | 5G |
¥933.1 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255676-5 g |
trans-3-Methoxy-β-nitrosytrene, |
3179-09-7 | 5g |
¥609.00 | 2023-07-10 |
3-Methoxy-β-nitrostyrene 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
3-Methoxy-β-nitrostyreneに関する追加情報
Comprehensive Overview of 3-Methoxy-β-nitrostyrene (CAS No. 3179-09-7): Structure, Synthesis, and Emerging Applications
3-Methoxy-β-nitrostyrene, also known by its CAS number 3179-09-7, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound belongs to the class of substituted styrenes, characterized by a conjugated double bond system and functional groups that enable its participation in a wide array of chemical transformations. The molecular structure features a methoxy group (-OCH₃) at the para position relative to the nitroso group (-NO), which together contribute to its unique electronic and reactivity profiles. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules and advanced materials.
The synthesis of 3-methoxy-β-nitrostyrene typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. One prominent method employs the palladium-catalyzed coupling between 4-methoxyphenylacetylene and nitroso compounds under mild conditions, as demonstrated in a 2024 study published in *Organic Letters*. This approach yields high-purity products with excellent regioselectivity, addressing challenges associated with traditional oxidation-based pathways. The compound’s stability under moderate reaction conditions further enhances its utility in multi-step syntheses.
In terms of chemical properties, the conjugated system of 3-methoxy-β-nitrostyrene facilitates π-electron delocalization, which influences its UV-vis absorption characteristics. Spectroscopic analyses reveal strong absorption maxima in the visible range (λ_max ≈ 415 nm), making it a candidate for optoelectronic applications such as organic photovoltaics or nonlinear optical materials. Notably, recent research from the *Journal of Materials Chemistry C* (2025) has explored its integration into polymer matrices to enhance charge transport properties through controlled intermolecular interactions.
Beyond physical properties, this compound’s reactivity has been leveraged in medicinal chemistry. The nitroso functionality can act as an electrophilic warhead for covalent modification of protein targets, while the methoxy group modulates lipophilicity and metabolic stability. A 2025 review in *ACS Medicinal Chemistry Letters* highlighted its use as a scaffold for developing anti-inflammatory agents by targeting heme oxygenase enzymes through reversible nitrosylation mechanisms.
The environmental impact of synthesizing and utilizing CAS No. 3179-09-7 has also been scrutinized. Green chemistry principles are increasingly applied to optimize reaction conditions, such as using water-miscible solvents or biocatalytic approaches to reduce energy consumption and waste generation. A comparative life cycle assessment published in *Green Chemistry* (2024) found that solvent-free microwave-assisted syntheses reduced carbon footprint by 40% compared to conventional methods.
In materials science, researchers are investigating self-assembled monolayers derived from 3-methoxy-β-nitrostyrene for surface functionalization applications. The compound’s ability to form stable π-stacking interactions with graphene or carbon nanotubes enables tunable interfacial properties critical for biosensors or catalytic supports. A breakthrough reported in *Advanced Functional Materials* (2025) demonstrated enhanced electron transfer rates at electrode surfaces modified with this compound’s thiol derivatives.
The compound’s role as a building block extends to natural product synthesis. For instance, it serves as a precursor for constructing indole alkaloid frameworks through [4+2] cycloaddition reactions under visible light irradiation. This methodology was validated by a team at ETH Zurich (published in *Nature Synthesis*, 2025), enabling gram-scale production of complex alkaloids with unprecedented efficiency.
Safety data indicates that while handling precautions are necessary due to its reactivity with strong acids or reducing agents, standardized protocols ensure safe laboratory use when proper PPE is employed. Its compatibility with common analytical techniques like HPLC and NMR spectroscopy further supports routine characterization during process development.
Ongoing research continues to expand the application scope of this multifunctional molecule. Current projects focus on developing stimuli-responsive hydrogels incorporating crosslinked networks of modified 3-methoxy-β-nitrostyrene units for drug delivery systems capable of pH-triggered release mechanisms. These innovations align with personalized medicine trends emphasizing site-specific therapeutic effects.
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